molecular formula C13H26ClCoN5O4 B6595369 chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide CAS No. 23295-32-1

chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide

Cat. No. B6595369
CAS RN: 23295-32-1
M. Wt: 410.76 g/mol
InChI Key: HMXQEQFAVFPUEP-DVTASQICSA-M
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Description

The compound appears to contain a chlorocobalt(1+) ion, a hydroxylamine derivative, and a piperidin-1-ide ion . Chlorocobalt(1+) is a cobalt compound with a chlorine atom . Hydroxylamine is a molecule that consists of a nitrogen atom bonded to a hydrogen atom and a hydroxyl group . Piperidin-1-ide likely refers to a derivative of piperidine, a common organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its molecular structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions take place. Again, without more specific information, it’s difficult to provide a detailed analysis of its chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as density, color, hardness, melting and boiling points, and electrical conductivity . Without more specific information, it’s difficult to provide a detailed analysis of the physical and chemical properties of this compound.

Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthesis techniques involving related compounds, focusing on creating new chemical entities with potential applications in drug development and material science. For instance, the work by Ali Khalil et al. (2017) demonstrates the utility of chloroacetonitrile in constructing novel pyrazole and thiazole derivatives, highlighting a methodological advancement in heterocyclic chemistry which could be relevant to the synthesis processes of complex compounds like the one mentioned (Khalil, Elsayed, Mohamed, & Raafat, 2017).

Antioxidant and Radical Scavenging Properties

Piperidine derivatives, closely related to the chemical of interest, have been studied for their antioxidant properties, as seen in the research by J. Trnka et al. (2008), where TEMPOL and its derivatives, including hydroxylamines, were examined for their effectiveness in preventing oxidative damage, suggesting potential applications in reducing oxidative stress-related cellular damage (Trnka, Blaikie, Logan, Smith, & Murphy, 2008).

Biological Activities and Drug Discovery

Compounds featuring piperidin-1-ide structures have been evaluated for their biological activities, including their role as potential therapeutic agents. For example, the synthesis and in-vitro cytotoxic evaluation of novel chromano-piperidine fused isoxazolidines by Satyajit Singh et al. (2013) contribute to the search for anticancer compounds, showcasing the application of such chemical structures in drug discovery efforts (Singh, Chopra, Singh, Saxena, & Ishar, 2013).

Spin Trapping and Radical Detection

The compound's similarity to hydroxylamine derivatives brings attention to its potential application in spin trapping techniques used to detect free radicals. Research by S. Dikalov et al. (1997) on quantifying peroxynitrite, superoxide, and peroxyl radicals using hydroxylamine derivatives underlines the importance of these compounds in biochemical assays that study oxidative stress and radical formation (Dikalov, Skatchkov, & Bassenge, 1997).

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some compounds may be harmful or hazardous due to their reactivity, toxicity, or other characteristics . Without more specific information, it’s difficult to provide a detailed analysis of the safety and hazards of this compound.

Future Directions

The future directions for research on a compound would depend on its properties and potential applications. This could include developing new synthesis methods, studying its reactions, investigating its mechanism of action, or exploring its potential uses .

Biochemical Analysis

Biochemical Properties

Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) plays a significant role in various biochemical reactions. It acts as a catalyst in photocatalytic hydrogen generation from water under visible light, proton electroreduction reactions, and radical heterocyclization reactions . The compound interacts with enzymes and proteins involved in these reactions, facilitating electron transfer processes. For instance, it has been shown to interact with hydrogenase enzymes, mimicking the active site of vitamin B12 and promoting hydrogen evolution . The nature of these interactions involves coordination of the cobalt center with the active sites of the enzymes, enhancing their catalytic efficiency.

Cellular Effects

Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the activity of transcription factors, leading to changes in gene expression profiles . Additionally, it impacts cellular metabolism by altering the redox state of cells, thereby influencing metabolic flux and energy production. These effects are mediated through the interaction of the cobalt center with cellular biomolecules, resulting in changes in their activity and function.

Molecular Mechanism

The molecular mechanism of action of chloro(pyridine)bis(dimethylglyoximato)cobalt(III) involves its binding interactions with biomolecules. The cobalt center coordinates with ligands such as dimethylglyoxime and pyridine, forming a distorted octahedral geometry . This coordination facilitates electron transfer processes, enabling the compound to act as a catalyst in various biochemical reactions. The compound also exhibits enzyme inhibition or activation properties, depending on the specific biomolecules it interacts with. Changes in gene expression are mediated through the modulation of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of chloro(pyridine)bis(dimethylglyoximato)cobalt(III) change over time. The compound exhibits stability under certain conditions, but it can undergo degradation in the presence of acids or bases . Long-term studies have shown that the compound can have sustained effects on cellular function, with prolonged exposure leading to alterations in gene expression and metabolic activity. These temporal effects are influenced by the stability and degradation kinetics of the compound in different experimental conditions.

Dosage Effects in Animal Models

The effects of chloro(pyridine)bis(dimethylglyoximato)cobalt(III) vary with different dosages in animal models. At low doses, the compound has been observed to enhance catalytic activity and promote beneficial biochemical reactions . At high doses, it can exhibit toxic or adverse effects, including oxidative stress and cellular damage . Threshold effects have been identified, indicating specific dosage ranges where the compound transitions from being beneficial to harmful. These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) is involved in various metabolic pathways. It interacts with enzymes and cofactors that participate in redox reactions, influencing metabolic flux and metabolite levels . The compound has been shown to affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolic intermediates. These interactions are mediated through the coordination of the cobalt center with the active sites of the enzymes, modulating their catalytic properties.

Transport and Distribution

Within cells and tissues, chloro(pyridine)bis(dimethylglyoximato)cobalt(III) is transported and distributed through interactions with transporters and binding proteins . The compound can localize to specific cellular compartments, where it exerts its biochemical effects. Transporters facilitate the uptake and distribution of the compound, ensuring its availability at the sites of action. The localization and accumulation of the compound are influenced by its binding affinity to cellular proteins and its physicochemical properties.

Subcellular Localization

Chloro(pyridine)bis(dimethylglyoximato)cobalt(III) exhibits specific subcellular localization patterns. It can be targeted to particular compartments or organelles through post-translational modifications and targeting signals . The subcellular localization of the compound affects its activity and function, as it interacts with biomolecules within these compartments. For instance, the compound may localize to the mitochondria, where it influences mitochondrial metabolism and energy production. These localization patterns are crucial for understanding the precise biochemical roles of the compound within cells.

properties

IUPAC Name

chlorocobalt(1+);(NE)-N-[(3E)-3-hydroxyiminobutan-2-ylidene]hydroxylamine;piperidin-1-ide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N.2C4H8N2O2.ClH.Co/c1-2-4-6-5-3-1;2*1-3(5-7)4(2)6-8;;/h1-5H2;2*7-8H,1-2H3;1H;/q-1;;;;+2/p-1/b;2*5-3+,6-4+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXQEQFAVFPUEP-DVTASQICSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C(=NO)C.CC(=NO)C(=NO)C.C1CC[N-]CC1.Cl[Co+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C(=N/O)/C.C/C(=N\O)/C(=N/O)/C.C1CC[N-]CC1.Cl[Co+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26ClCoN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23295-32-1
Record name NSC175756
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175756
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Chloro(pyridine)bis(dimethylglyoximato)cobalt(III)
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